D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-
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Overview
Description
D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- is a complex organic compound with a unique structure This compound is derived from D-glucose and features multiple functional groups, including piperazine and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- involves multiple steps, starting from D-glucose. The key steps include the protection of hydroxyl groups, introduction of the piperazine moiety, and the addition of phenylmethoxy groups. Common reagents used in these reactions include isopropylidene acetals, benzyl chlorides, and piperazine derivatives. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can interact with specific binding sites, while the phenylmethoxy groups may enhance the compound’s affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
D-Glucose, 2,35,6-bis-O-(1-methylethylidene)-: A related compound with similar protective groups but lacking the piperazine and phenylmethoxy moieties.
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: Another compound with a similar isopropylidene group but different core structure.
Uniqueness
The uniqueness of D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Biological Activity
D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C43H52N2O7, with a molecular weight of approximately 708.9 g/mol. The structure includes multiple functional groups such as piperazine and phenylmethoxy moieties, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C43H52N2O7 |
Molecular Weight | 708.9 g/mol |
CAS Number | 1431329-07-5 |
Synthesis
The synthesis of D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- involves several steps:
- Protection of Hydroxyl Groups : Using isopropylidene acetals.
- Introduction of Piperazine Moiety : Employing piperazine derivatives.
- Addition of Phenylmethoxy Groups : Utilizing benzyl chlorides.
These reactions typically occur in organic solvents like dichloromethane with catalysts such as pyridine .
Biological Mechanisms
The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. The piperazine moiety can facilitate binding to target sites, while the phenylmethoxy groups enhance affinity and specificity. This mechanism may lead to inhibition of enzyme activity or modulation of receptor signaling pathways .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Analogous compounds have shown promise in inhibiting glycolysis in cancer cells. For instance, modifications in glucose analogs have been linked to enhanced stability and uptake, making them effective at lower doses .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit hexokinase activity, crucial for glucose metabolism in cancer cells. This inhibition could provide a targeted approach to cancer treatment by disrupting metabolic pathways that support tumor growth .
Case Studies and Experimental Evidence
- In Vitro Studies : Research indicates that derivatives similar to D-Glucose exhibit cytotoxic effects on glioblastoma multiforme (GBM) cells. These studies demonstrate that compounds with structural modifications can significantly reduce cell viability under hypoxic conditions .
- Animal Models : In an oral glucose tolerance test (OGTT) using Sprague Dawley rats, certain derivatives showed robust inhibition of blood glucose excursions when administered at specific dosages .
- Comparative Analysis : The compound's efficacy compared to traditional glucose analogs like 2-deoxy-D-glucose (2-DG) suggests that structural modifications can enhance pharmacokinetics and therapeutic outcomes .
Properties
CAS No. |
1431329-07-5 |
---|---|
Molecular Formula |
C43H52N2O7 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
(2R,3S,4S)-4-[(4R)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolan-4-yl]-1-(4-methylpiperazin-1-yl)-2,3,4-tris(phenylmethoxy)butan-1-one |
InChI |
InChI=1S/C43H52N2O7/c1-42(2)51-33-43(52-42,32-47-28-34-16-8-4-9-17-34)40(50-31-37-22-14-7-15-23-37)38(48-29-35-18-10-5-11-19-35)39(49-30-36-20-12-6-13-21-36)41(46)45-26-24-44(3)25-27-45/h4-23,38-40H,24-33H2,1-3H3/t38-,39-,40+,43-/m1/s1 |
InChI Key |
LYRPWVSAVZDOSZ-ATYYCYAHSA-N |
Isomeric SMILES |
CC1(OC[C@](O1)(COCC2=CC=CC=C2)[C@H]([C@@H]([C@H](C(=O)N3CCN(CC3)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)C |
Canonical SMILES |
CC1(OCC(O1)(COCC2=CC=CC=C2)C(C(C(C(=O)N3CCN(CC3)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
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